

Technical Monograph: 6-Chloro-N-cyclopropylpyrazin-2-amine

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Compound of Interest

| | |
|----------------|---------------------------------------|
| Compound Name: | 6-chloro-N-cyclopropylpyrazin-2-amine |
| CAS No.: | 941294-47-9 |
| Cat. No.: | B1462914 |

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Critical Intermediate for Kinase & GPCR Ligand Discovery[1]

Executive Summary

6-chloro-N-cyclopropylpyrazin-2-amine (CAS: 941294-47-9) represents a high-value scaffold in modern medicinal chemistry, serving as a "linchpin" intermediate.[1] Its utility stems from the electronic asymmetry of the pyrazine core: the C2-amino substituent deactivates the ring sufficiently to prevent immediate bis-substitution, while the C6-chlorine atom remains a viable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] This molecule is frequently utilized in the synthesis of ATR inhibitors (e.g., Vertex Pharmaceuticals candidates) and P2X3 antagonists, where the cyclopropyl moiety provides metabolic stability (blocking dealkylation) and favorable conformational entropy compared to flexible alkyl chains.

Part 1: Structural Analysis & Physicochemical Properties

The molecule features a pyrazine ring substituted at the 2-position with a cyclopropylamino group and at the 6-position with a chlorine atom. The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups but introduces significant ring strain (~27.5 kcal/mol) and alters the pKa of the adjacent amine.

Key Physicochemical Data

| Property | Value / Description | Significance |
|----------------------|---------------------|--|
| CAS Number | 941294-47-9 | Unique Identifier for procurement/patents.[1] |
| Molecular Formula | | Base structure.[2] |
| Molecular Weight | 169.61 g/mol | Fragment-based drug discovery (FBDD) compliant (<200 Da).[1] |
| LogP (Predicted) | ~1.6 - 1.9 | Moderate lipophilicity; good membrane permeability.[1] |
| pKa (Conjugate Acid) | ~2.5 - 3.0 | The pyrazine nitrogens are weakly basic; the exocyclic amine is delocalized. |
| H-Bond Donors | 1 (NH) | Critical for hinge-binding in kinase targets.[1] |
| H-Bond Acceptors | 3 (N) | Interaction points for solvent or receptor residues.[1] |

Electronic Environment

- C2-Position (Amino):** The nitrogen lone pair donates electron density into the pyrazine ring via resonance (+M effect). This increases electron density at C3 and C5, but also generally deactivates the ring toward further nucleophilic attack compared to the dichloro-precursor.

- C6-Position (Chloro): The chlorine atom exerts an inductive electron-withdrawing effect (-I), activating the C6 carbon for oxidative addition by transition metals (e.g., Pd(0)).[1]

Part 2: Synthetic Engineering (Autonomy & Logic)

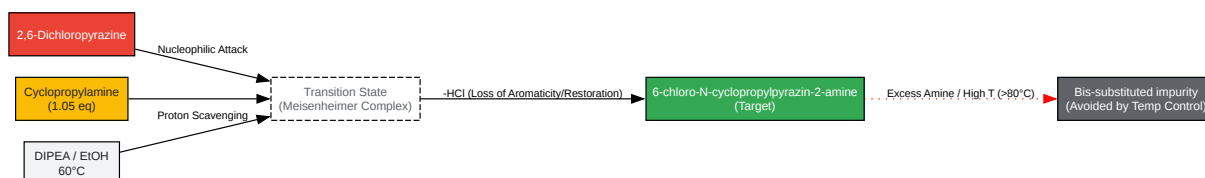
The synthesis of **6-chloro-N-cyclopropylpyrazin-2-amine** is a classic example of regioselective Nucleophilic Aromatic Substitution (

).[1]

The Precursor Strategy

The starting material is 2,6-dichloropyrazine. Because this molecule is symmetric, the first substitution can occur at either C2 or C6 with equal probability, yielding the same product. The engineering challenge is stoichiometric control to prevent the formation of the bis-substituted byproduct (2,6-dicyclopropylaminopyrazine).

Reaction Workflow Diagram



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Figure 1: Reaction logic flow for the mono-amination of 2,6-dichloropyrazine. Note the "red" path indicating the over-reaction risk.

Detailed Experimental Protocol

Objective: Synthesis of **6-chloro-N-cyclopropylpyrazin-2-amine** on a 10g scale.

Reagents:

- 2,6-Dichloropyrazine (1.0 eq, 14.9 g)
- Cyclopropylamine (1.1 eq, 6.3 g) – Slight excess ensures conversion but limits bis-substitution.
- Diisopropylethylamine (DIPEA) (1.5 eq) – Base to quench HCl.
- Ethanol (Absolute) or THF – Solvent.

Step-by-Step Methodology:

- Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dichloropyrazine (14.9 g) in Ethanol (100 mL).
- Addition: Cool the solution to 0°C (ice bath). Add DIPEA (19.4 g) followed by the slow, dropwise addition of Cyclopropylamine (6.3 g). Causality: Low temperature addition prevents localized "hot spots" of high amine concentration that favor bis-substitution.[1]
- Reaction: Allow the mixture to warm to room temperature (RT). Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] If reaction is sluggish after 2 hours, heat to 50°C. Note: Do not exceed 70°C to avoid bis-substitution.
- Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) and Brine (50 mL).
- Drying: Dry the organic layer over anhydrous

, filter, and concentrate.
- Purification: The crude material is often pure enough (>90%), but can be recrystallized from Hexane/Ether or purified via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Part 3: Structural Validation (QC)

Trustworthiness in chemical synthesis requires rigorous characterization.

Predicted NMR Profile (NMR, 400 MHz,)

- 8.05 ppm (s, 1H): Pyrazine ring proton at C3 (deshielded by adjacent N and Cl).

- 7.75 ppm (s, 1H): Pyrazine ring proton at C5.
- 5.40 ppm (br s, 1H): N-H proton (exchangeable).
- 2.45 ppm (m, 1H): Cyclopropyl CH (methine).
- 0.85 ppm (m, 2H): Cyclopropyl
(cis to ring).
- 0.55 ppm (m, 2H): Cyclopropyl
(trans to ring).

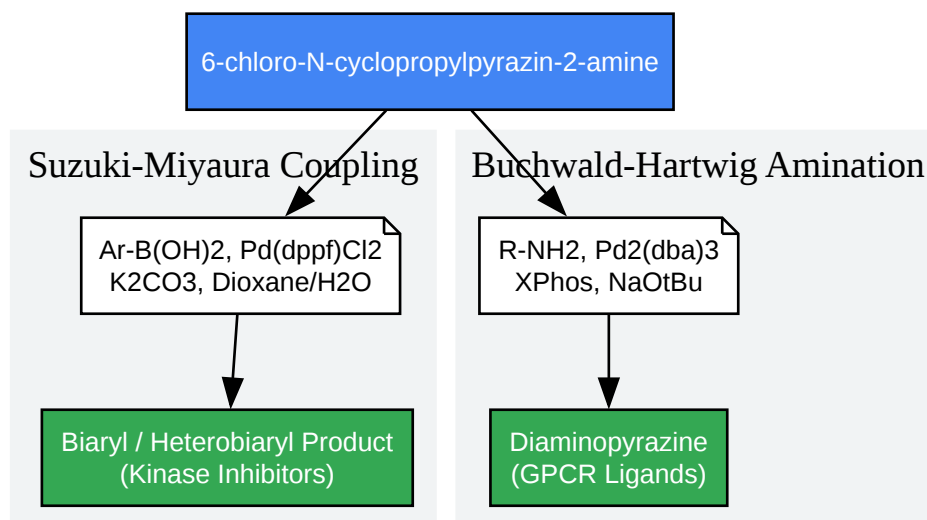
Mass Spectrometry (LC-MS)

- Ionization: ESI+
- Pattern: Distinct Chlorine isotope pattern (ratio of 3:1).
- Peaks: m/z 170.04 (,) and 172.04 (,).

Part 4: Downstream Functionalization & Applications

The 6-chloro substituent is the "payload handle." It is less reactive than the starting dichloride but highly suitable for Palladium-catalyzed coupling.

Functionalization Logic Diagram



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Figure 2: Divergent synthesis pathways from the core scaffold.[1]

Case Study: ATR Inhibitor Synthesis

In the development of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, this scaffold is often coupled with an aryl boronic acid (e.g., an indole or sulfone derivative).[3] The cyclopropyl group sits in a hydrophobic pocket of the enzyme, while the pyrazine nitrogens interact with the hinge region (Valine/Leucine residues).

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